titanium(4+);tetraphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

titanium(4+);tetraphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3O4P.3Ti/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWGUJSXVOBPHP-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O16P4Ti3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17017-57-1 (Parent) | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60929864 | |

| Record name | Titanium(4+) phosphate (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13765-94-1, 15578-51-5 | |

| Record name | Phosphoric acid, titanium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(4+) phosphate (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trititanium tetrakis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Titanium(IV) Tetraphosphate (TiP₂O₇)

Abstract: This document provides a comprehensive technical overview of the fundamental properties of titanium(IV) tetraphosphate (TiP₂O₇), also known as titanium pyrophosphate. It is intended for researchers, scientists, and professionals in drug development and materials science who require in-depth knowledge of this compound. The guide covers synthesis methodologies, structural, physical, and thermal properties, as well as its electrochemical applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams, accompanied by detailed experimental protocols.

Introduction

Titanium(IV) tetraphosphate (TiP₂O₇) is an inorganic compound that has garnered significant interest due to its stable framework and promising electrochemical characteristics. It is composed of corner-sharing TiO₆ octahedra and pyrophosphate [P₂O₇]⁴⁻ groups, creating a robust three-dimensional structure. While its intrinsic ionic and electronic conductivities are poor, modifications such as nanostructuring and carbon coating have made it an attractive candidate for electrode materials in energy storage systems, particularly aqueous lithium-ion batteries. This guide details the core properties of TiP₂O₇, offering a foundational resource for its study and application.

Synthesis of Titanium(IV) Tetraphosphate

The synthesis of TiP₂O₇ can be achieved through various routes, each influencing the final product's morphology, crystallinity, and electrochemical performance. Common methods include solid-state reactions, sol-gel processes, coprecipitation, and microwave-assisted synthesis. The choice of method depends on the desired particle size, purity, and production time.

Caption: General workflow for the solid-state synthesis of TiP₂O₇.

Experimental Protocol: Microwave-Assisted Synthesis

This method offers a rapid route to synthesizing TiP₂O₇, significantly reducing the reaction time compared to traditional solid-state methods.

-

Precursor Preparation: Stoichiometric amounts of titanium dioxide (TiO₂) and ammonium phosphate ((NH₄)₂HPO₄) are used as starting materials. For carbon-coated variants, a carbon source like graphite is added.

-

Mechanical Milling: The precursors are mixed and subjected to high-energy ball milling for approximately 10-12 hours to ensure a homogeneous mixture.

-

Microwave Irradiation: The milled powder is placed in a microwave-transparent crucible and subjected to microwave irradiation. A typical procedure involves heating in a microwave furnace for a short duration (e.g., 5-15 minutes) at a high power setting.

-

Post-Synthesis Processing: The resulting powder is allowed to cool to room temperature. It may be washed with deionized water and ethanol to remove any unreacted precursors or impurities before being dried in a vacuum oven.

-

Characterization: The final product is characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Thermal Gravimetric Analysis (TGA) to assess purity and thermal stability.

Structural and Physical Properties

TiP₂O₇ is characterized by a cubic superstructure belonging to the Pa-3 space group. The framework is built from TiO₆ octahedra that are linked through corner-sharing with pyrophosphate [P₂O₇]⁴⁻ units. This arrangement results in a stable, three-dimensional network.

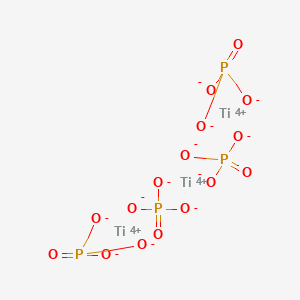

Caption: Schematic of the TiO₆ octahedral coordination in TiP₂O₇.

Quantitative Data: Structural and Physical Properties

The fundamental structural and physical data for TiP₂O₇ are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | TiP₂O₇ | |

| Molar Mass | 245.80 g/mol | Calculated |

| Crystal System | Cubic | |

| Space Group | Pa-3 | |

| Lattice Parameter (a) | 23.6383(2) Å | |

| Ti-O Bond Lengths | 1.88(2) – 1.98(2) Å | |

| O-Ti-O Bond Angles | ~90° | |

| P-O-P Bond Angles | 139(1)° - 145(1)° |

Thermal Properties

Titanium(IV) tetraphosphate exhibits high thermal stability. It is often the final crystalline product obtained from the thermal decomposition of other hydrated or layered titanium phosphate precursors, such as γ-Ti(PO₄)(H₂PO₄)·2H₂O. The transformation involves a multi-step condensation process where water is lost and the phosphate groups rearrange to form the stable pyrophosphate structure at elevated temperatures, typically above 800°C.

Caption: Thermal decomposition pathway of γ-titanium phosphate to TiP₂O₇.

Experimental Protocol: Thermal Gravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition behavior of materials.

-

Sample Preparation: A small, precisely weighed amount of the TiP₂O₇ sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace. The analysis is typically run under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.

-

Heating Program: The sample is heated from room temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to identify temperature ranges of mass loss, which correspond to decomposition or phase transition events. For pure TiP₂O₇, minimal weight loss is expected over a wide temperature range, indicating high thermal stability.

Electrochemical Properties and Applications

TiP₂O₇ has been extensively studied as an anode material for aqueous rechargeable lithium-ion batteries (ARLBs). Its stable structure is advantageous for ion migration kinetics and cycling stability. However, its practical application has been hindered by low intrinsic ionic and electronic conductivity. Strategies such as reducing particle size to the nanoscale and applying a uniform carbon coating have been shown to significantly enhance its electrochemical performance.

Caption: Reversible lithium-ion insertion and de-insertion in a TiP₂O₇ anode.

Quantitative Data: Electrochemical Performance

The following table summarizes key performance metrics for TiP₂O₇-based anodes.

| Parameter | Value | Conditions | Reference(s) |

| Theoretical Specific Capacity | ~120 mAh g⁻¹ | Based on one Li⁺ insertion | |

| Achieved Specific Capacity | 109 mAh g⁻¹ (Carbon-coated) | Scan rate of 0.3 mV s⁻¹ | |

| Cycling Stability (C-TiP₂O₇) | 92% capacity retention after 200 cycles | 0.5C rate | |

| Cycling Stability (TiP₂O₇/C NPs) | 90.6% capacity retention after 100 cycles | 30 mA g⁻¹ |

Experimental Protocol: Galvanostatic Cycling

This protocol is used to evaluate the electrochemical performance of TiP₂O₇ as a battery electrode.

-

Electrode Preparation: The active material (TiP₂O₇) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. The slurry is cast onto a current collector (e.g., copper foil) and dried under vacuum to remove the solvent.

-

Cell Assembly: The prepared electrode is assembled into a coin cell (e.g., CR2032) in an argon-filled glovebox. A lithium metal foil serves as the counter/reference electrode, a microporous polymer film as the separator, and a lithium-containing salt solution (e.g., 1 M Li₂SO₄ in water) as the electrolyte.

-

Electrochemical Testing: The assembled cell is connected to a battery cycler. It is charged and discharged at constant current densities (galvanostatically) between defined voltage limits.

-

Data Analysis: The specific capacity (mAh g⁻¹), coulombic efficiency, and capacity retention over multiple cycles are calculated from the charge-discharge data to assess the material's performance, including its rate capability and cycling stability.

Crystal structure analysis of titanium tetraphosphate (TiP2O7)

An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Tetraphosphate (TiP₂O₇)

Introduction

Titanium tetraphosphate, also known as titanium pyrophosphate (TiP₂O₇), is a ceramic material of significant interest due to its potential applications as a proton conductor in fuel cells, a host for ion insertion in batteries, and as a biocompatible packing material.[1][2] A thorough understanding of its crystal structure is fundamental to elucidating its properties and optimizing its performance for various technological applications. This guide provides a comprehensive overview of the crystal structure of TiP₂O₇, details the experimental methods used for its analysis, and presents key crystallographic data.

Crystal Structure of Titanium Tetraphosphate

The crystal structure of TiP₂O₇ is characterized by a three-dimensional network of corner-sharing TiO₆ octahedra and P₂O₇ pyrophosphate groups.[3][4] In this arrangement, each TiO₆ octahedron is connected to six surrounding pyrophosphate groups. The pyrophosphate groups consist of two corner-sharing PO₄ tetrahedra.[3][5]

While several polymorphs exist, the most commonly reported structure is a cubic phase. Detailed structural studies have revealed that this cubic phase is more accurately described as a 3x3x3 superstructure, which accounts for distortions from the ideal parent structure.[3][6]

Crystallographic Polymorphs

Titanium tetraphosphate is known to exist in at least two crystalline forms: a cubic superstructure and a monoclinic phase. The cubic phase is the most extensively studied.

-

Cubic (Pa-3 Space Group): The room-temperature structure is a complex cubic superstructure with the space group Pa-3 (No. 205).[5][6][7] This structure is built from a network of TiO₆ octahedra and P₂O₇ pyrophosphate groups.[3] The framework contains both linear and bent P-O-P linkages within the pyrophosphate units.[4]

-

Monoclinic (P2₁/c Space Group): A monoclinic polymorph of TiP₂O₇ has also been identified, crystallizing in the P2₁/c space group (No. 14).[8]

Data Presentation: Crystallographic Information

The quantitative data derived from crystal structure analysis are summarized below for clarity and comparison.

Table 1: Crystallographic Data for TiP₂O₇ Polymorphs

| Parameter | Cubic (Superstructure) | Monoclinic |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa-3 (No. 205) | P2₁/c (No. 14) |

| Lattice Parameters | a = 8.13 - 8.227 Å | a = 8.007 Å |

| b = 8.13 - 8.227 Å | b = 7.419 Å | |

| c = 8.13 - 8.227 Å | c = 9.569 Å | |

| α = 90.00° | α = 90.00° | |

| β = 90.00° | β = 68.871° | |

| γ = 90.00° | γ = 90.00° | |

| Unit Cell Volume (ų) | 537.90 | 526.96 (calculated) |

| Reference | [5][7] | [8] |

Table 2: Atomic Coordinates (Fractional) for Cubic TiP₂O₇ (Pa-3)

| Atom | Wyckoff Symbol | x | y | z |

| Ti | 4a | 0.500000 | 0.500000 | 0.000000 |

| O | 4b | 0.000000 | 0.000000 | 0.500000 |

| P | 8c | 0.111338 | 0.888662 | 0.388662 |

| O | 24d | 0.084715 | 0.942021 | 0.213657 |

Data sourced from the Materials Project (mp-1200136).[5]

Table 3: Selected Bond Lengths and Angles for Cubic TiP₂O₇

| Bond/Angle | Length (Å) / Angle (°) | Description | Reference |

| Ti-O | 1.8884 - 1.9453 | Bond lengths within the TiO₆ octahedra. | [3][5] |

| P-O (non-bridging) | 1.50 - 1.52 | Shorter bonds in the PO₄ tetrahedra. | [5][7] |

| P-O (bridging) | 1.57 | Longer bond to the central oxygen in the P₂O₇ group. | [5] |

| P-O-P | 139 - 145 | Angle of the bent pyrophosphate groups. | [3][6] |

Experimental Protocols

The analysis of TiP₂O₇'s crystal structure involves two primary stages: synthesis of the crystalline material and its characterization using diffraction techniques.

Synthesis of Titanium Tetraphosphate

Several methods have been successfully employed to synthesize crystalline TiP₂O₇.

-

Solid-State Reaction: This is a common method involving the high-temperature reaction of titanium dioxide (TiO₂) and phosphoric acid (H₃PO₄) or ammonium phosphates. The process typically involves initial heating in an autoclave to form a hydrated phosphate precursor, such as γ-Ti(HPO₄)₂·2H₂O, followed by calcination at temperatures around 900 K to yield the final TiP₂O₇ product.[3]

-

Co-Precipitation Method: This technique involves mixing aqueous solutions of a titanium salt (e.g., TiCl₄) and phosphoric acid. The pH is then carefully adjusted, often with ammonia, to induce the precipitation of a precursor. The resulting precipitate is filtered, washed, and dried at elevated temperatures (e.g., 300°C) to obtain titanium phosphate.[9]

-

Microwave-Induced Synthesis: A facile and rapid method for producing TiP₂O₇ nanocrystals involves microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods.[6]

-

Hydrothermal Synthesis: Crystalline titanium phosphates can be prepared under hydrothermal conditions using precursors like a titanium lactate complex and NH₄H₂PO₄. The phase composition of the final product is highly dependent on the Ti:P molar ratio in the reaction mixture.[10]

Crystal Structure Determination

The primary technique for determining the crystal structure of powdered materials like TiP₂O₇ is X-ray Diffraction (XRD) coupled with Rietveld refinement.

-

X-ray Diffraction (XRD): Powder XRD is used to obtain a diffraction pattern, which is a fingerprint of the material's crystal structure. The positions and intensities of the diffraction peaks are determined by the unit cell dimensions and the arrangement of atoms within the cell.

-

Rietveld Refinement: The Rietveld method is a powerful analytical technique used to refine a theoretical crystal structure model against the experimental XRD data.[11] It uses a least-squares approach to minimize the difference between the calculated and observed diffraction patterns.[12] The refinement process adjusts various parameters, including:

-

Lattice parameters (a, b, c, α, β, γ)

-

Atomic coordinates (x, y, z)

-

Site occupancy factors

-

Thermal displacement parameters

-

Peak shape and width parameters

Successful Rietveld refinement provides a detailed and accurate model of the crystal structure.[6][13][14] Neutron powder diffraction can also be used, particularly to obtain precise information on the positions of lighter atoms like oxygen.[15]

-

Visualization of Experimental Workflow

The logical flow from material synthesis to final structure validation is a critical aspect of crystallographic analysis.

Caption: Workflow for the crystal structure analysis of TiP₂O₇.

References

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mp-1200136: TiP2O7 (cubic, Pa-3, 205) [legacy.materialsproject.org]

- 8. mp-761041: TiP2O7 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 12. usna.edu [usna.edu]

- 13. researchgate.net [researchgate.net]

- 14. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure of Titanium Tetraphosphate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the theoretical and experimental methodologies for determining the electronic band structure of titanium tetraphosphate (TiP₄O₁₁). As of the current date, specific experimental or computational data for the electronic band structure of titanium tetraphosphate is not extensively available in peer-reviewed literature. Therefore, this document serves as a comprehensive roadmap, outlining the established protocols and expected outcomes for the characterization of this novel material.

Introduction to Electronic Band Structure

The electronic band structure of a material describes the range of energy levels that electrons can occupy within a solid. This structure is fundamental to understanding a material's electrical conductivity, optical properties, and chemical reactivity. For a material like titanium tetraphosphate, characterizing its band structure is a critical step in assessing its potential for applications in fields ranging from catalysis to biocompatible materials. The key features of an electronic band structure include the valence band (the highest energy band filled with electrons), the conduction band (the lowest energy band vacant of electrons), and the band gap (the energy difference between the valence and conduction bands). The size of the band gap determines whether a material is a conductor, semiconductor, or insulator.

Computational Determination of Electronic Band Structure

Density Functional Theory (DFT) is the most widely used computational method for predicting the electronic structure of materials.[1][2] It provides a good balance between accuracy and computational cost. The general workflow for a DFT-based prediction of the electronic band structure of a novel material like titanium tetraphosphate is as follows.

Computational Workflow

The process begins with defining the crystal structure, followed by a series of calculations to determine the ground-state electron density and the resulting electronic band structure.

References

Theoretical electrochemical capacity of TiP2O7

An In-depth Technical Guide to the Theoretical and Practical Electrochemical Capacity of Titanium Pyrophosphate (TiP₂O₇)

Introduction

Titanium pyrophosphate (TiP₂O₇) has emerged as a promising anode material for lithium-ion batteries (LIBs), particularly for aqueous systems, due to its suitable operating potential, structural stability, and competitive capacity.[1][2] As a member of the polyanionic compound family, TiP₂O₇ features a robust three-dimensional framework constructed from TiO₆ octahedra and P₂O₇ pyrophosphate groups.[2][3] This structure is inherently stable during electrochemical cycling, mitigating the large volume changes that plague many other anode materials.[4] However, the practical application of TiP₂O₇ has been hindered by its poor intrinsic ionic and electronic conductivities.[1][5]

This technical guide provides a comprehensive overview of the theoretical electrochemical capacity of TiP₂O₇, summarizes key experimental findings, details common synthesis and characterization protocols, and visualizes the underlying electrochemical processes and experimental workflows. The content is intended for researchers and scientists in the fields of materials science and energy storage.

Theoretical Electrochemical Capacity

The theoretical capacity of an electrode material is a calculated value based on its molar mass and the number of electrons transferred per formula unit during the electrochemical reaction. For TiP₂O₇, the electrochemical activity is centered on the reversible reduction and oxidation of the titanium cation (Ti⁴⁺).

The generally accepted lithium insertion reaction is a one-electron process:

Ti⁴⁺P₂O₇ + Li⁺ + e⁻ ↔ LiTi³⁺P₂O₇

Based on this reaction, the theoretical specific capacity (C) can be calculated using the following formula:

C = (n × F) / M

Where:

-

n is the number of electrons transferred per formula unit (n=1 for the Ti⁴⁺/Ti³⁺ redox couple).

-

F is the Faraday constant (approximately 26,801 mAh/mol).

-

M is the molar mass of TiP₂O₇ (approximately 221.81 g/mol ).[6]

Calculation:

C = (1 mol e⁻ × 26,801 mAh/mol) / 221.81 g/mol ≈ 120.8 mAh/g

While this value represents the theoretical maximum for a single lithium-ion insertion, some studies have reported higher experimental capacities, particularly when TiP₂O₇ is combined with conductive materials like reduced graphene oxide (rGO).[4] These higher values may be attributed to additional charge storage mechanisms, such as interfacial lithium storage or pseudocapacitive effects, which are not accounted for in the theoretical calculation for the bulk material.

Quantitative Data Summary

The electrochemical performance of TiP₂O₇ is highly dependent on its morphology, particle size, and the presence of conductive additives. The following tables summarize key quantitative data from various studies.

Table 1: Theoretical vs. Experimental Specific Capacities of TiP₂O₇

| Material Composition | Theoretical Capacity (mAh/g) | Highest Reported Experimental Capacity (mAh/g) | Current Density | Electrolyte | Citation |

| TiP₂O₇ | ~121 | 80 | Not Specified | 5 M LiNO₃ | [2] |

| TiP₂O₇ (Submicro) | ~121 | 110 | 15 mA/g | Organic | [7] |

| C-TiP₂O₇ (Microwave Synthesis) | ~121 | 109 | 0.3 mV/s (CV) | 1 M Li₂SO₄ | [8] |

| TiP₂O₇/C | ~121 | 97 | 30 mA/g | Aqueous Li₂SO₄ | [1] |

| TiP₂O₇/EG | ~121 | 66 | 0.1 A/g | 1 M Li₂SO₄ | [3][9] |

| TiP₂O₇/rGO | ~121 | 525.7 | 0.1 A/g | Organic | [4] |

Table 2: Cycling Performance of Various TiP₂O₇-Based Anodes

| Material Composition | Current Density | Number of Cycles | Capacity Retention (%) | Citation |

| TiP₂O₇ (Submicro) | 15 mA/g | 100 | 76.1 | [7] |

| C-TiP₂O₇ (Microwave) | 0.5 C | 200 | 92 | [8] |

| TiP₂O₇/C | 30 mA/g | 100 | 90.6 | [1] |

| TiP₂O₇/C | 750 mA/g | 600 | 97.3 | [1] |

| TiP₂O₇/EG | 0.5 A/g | 1000 | 75 | [3][9] |

| TiP₂O₇/rGO | 1 A/g | 1000 | 91 | [4] |

| TiP₂O₇/C (Polyhierarchical) | 1 C | 100 | 95.1 | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols for the synthesis and electrochemical characterization of TiP₂O₇.

Synthesis Methodologies

Several methods have been employed to synthesize TiP₂O₇, each influencing the material's final properties.

-

Sol-Gel Method (for TiP₂O₇/Expanded Graphite):

-

Precursors: Tetrabutyl titanate, phosphoric acid, and expanded graphite (EG).

-

Procedure:

-

Disperse a specified amount of EG in ethanol with vigorous stirring.

-

Separately, dissolve tetrabutyl titanate in ethanol to form solution A.

-

Dissolve phosphoric acid in ethanol to form solution B.

-

Slowly add solution A dropwise into the EG suspension under continuous stirring.

-

Subsequently, add solution B dropwise to the mixture to initiate the sol-gel reaction. The molar ratio of Ti:P is typically maintained at 1:2.

-

Age the resulting gel for several hours, followed by drying in an oven (e.g., at 80°C overnight) to remove the solvent.

-

Grind the dried precursor and anneal it under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 800°C) for several hours to obtain the final TiP₂O₇/EG composite.[3][9]

-

-

-

Microwave-Assisted Synthesis (for C-TiP₂O₇):

-

Precursors: Titanium dioxide (TiO₂), ammonium phosphate ((NH₄)₂HPO₄), and graphite.

-

Procedure:

-

Mix the precursors in stoichiometric amounts.

-

Perform high-energy ball milling for an extended period (e.g., 12 hours) to ensure intimate mixing and reduce particle size.

-

Place the milled powder in a microwave reactor.

-

Apply microwave energy (e.g., 150 W) for a short duration (e.g., 10 minutes) to rapidly synthesize the carbon-coated TiP₂O₇.[8]

-

-

-

Liquid-Assisted Solid-State Reaction:

-

Precursors: Titanium dioxide (TiO₂) and phosphoric acid (H₃PO₄).

-

Procedure:

-

Mix TiO₂ and H₃PO₄ in a 1:2 molar ratio with a small amount of deionized water.

-

Grind the mixture thoroughly in an agate mortar to form a homogeneous slurry.

-

Dry the slurry at a moderate temperature (e.g., 120°C).

-

Calcine the dried powder at a high temperature (e.g., 900°C) for several hours in air to yield submicron-sized TiP₂O₇ particles.[7]

-

-

Electrochemical Characterization

-

Electrode Preparation:

-

Mix the active material (TiP₂O₇), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10.

-

Use a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.

-

Coat the slurry onto a current collector (e.g., copper foil for anode testing).

-

Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.

-

Punch the foil into circular electrodes of a specific diameter.

-

-

Cell Assembly:

-

Assemble CR2032-type coin cells in an argon-filled glovebox.

-

Use the prepared TiP₂O₇ electrode as the working electrode and lithium metal foil as the counter and reference electrode.

-

Employ a separator (e.g., Celgard 2400) soaked in the electrolyte.

-

Electrolytes can be aqueous (e.g., 1 M Li₂SO₄) or organic (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).[1][8]

-

-

Electrochemical Measurements:

-

Cyclic Voltammetry (CV): Performed on an electrochemical workstation to identify the redox potentials of lithium insertion/extraction. Typically scanned at a slow rate (e.g., 0.1-1.0 mV/s) within a defined voltage window.

-

Galvanostatic Charge-Discharge Cycling: Conducted using a battery testing system to determine the specific capacity, cycling stability, and rate capability of the material at various current densities.

-

Electrochemical Impedance Spectroscopy (EIS): Measured to analyze the charge transfer resistance and ion diffusion kinetics within the electrode. Typically performed over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).[7]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to TiP₂O₇.

Caption: Li-ion insertion/extraction mechanism in TiP₂O₇.

Caption: Experimental workflow for TiP₂O₇ anode evaluation.

Caption: Factors influencing the performance of TiP₂O₇ anodes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Titanium pyrophosphate | O7P2Ti | CID 20283883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Polyhierarchically structured TiP2O7/C microparticles with enhanced electrochemical performance for lithium-ion batteries - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Early studies and discovery of titanium phosphate compounds

An In-depth Technical Guide to the Early Studies and Discovery of Titanium Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of titanium phosphate compounds has a rich history, driven primarily by their exceptional ion-exchange properties. These materials, existing in both amorphous and crystalline forms, have been the subject of extensive research due to their potential applications in areas such as radioactive waste remediation, catalysis, and as proton conductors in fuel cells. This technical guide provides a comprehensive overview of the seminal work on the discovery and early studies of titanium phosphate compounds, with a focus on their synthesis, characterization, and functional properties.

Amorphous Titanium Phosphate: The Dawn of Investigation

The initial explorations into titanium phosphate chemistry centered on the synthesis and characterization of amorphous forms. These materials were attractive due to their high ion-exchange capacities and relatively simple preparation methods.

Synthesis of Amorphous Titanium Phosphate

Early methods for synthesizing amorphous titanium phosphate typically involved the direct precipitation of a titanium salt with phosphoric acid. The resulting material's properties were found to be highly dependent on the specific reaction conditions.

Experimental Protocol: Synthesis of Amorphous Titanium Hydroxyphosphate [1]

This protocol describes a typical direct precipitation method for amorphous titanium phosphate.

1. Preparation of Titanyl Sulfate Solution:

-

Mix 50 g of titanium oxide (TiO₂) with 500 g of ammonium sulfate ((NH₄)₂SO₄) and 1.0 L of sulfuric acid (H₂SO₄, specific gravity 1.825).

-

Gradually heat the mixture to 200°C with continuous stirring until a clear solution of titanyl sulfate (TiOSO₄) is obtained.

2. Precipitation of Titanium Phosphate:

-

In a separate reactor, mix a calculated amount of wet-process phosphoric acid (H₃PO₄) with the appropriate amount of the prepared titanyl sulfate solution.

-

The precipitation is carried out under controlled conditions of temperature, reaction time, acid concentration, addition rate, and stirring speed to optimize the properties of the resulting amorphous titanium phosphate.

3. Washing and Drying:

-

The resulting precipitate is filtered and washed with deionized water until the filtrate is no longer acidic.

-

The product is then dried at a controlled temperature.

Quantitative Data: Synthesis Parameters for Amorphous Titanium Phosphate

The properties of amorphous titanium phosphate are highly sensitive to the synthesis conditions. The following table summarizes the optimized parameters from an early study.[1]

| Parameter | Optimized Value |

| Reaction Temperature | 65°C |

| H₃PO₄ Concentration | 35.8% |

| Reaction Time | 30 minutes |

| H₃PO₄ Addition Time | 5 minutes |

| Stirring Speed | 400 rpm |

The Emergence of Crystalline Titanium Phosphates: α- and γ-Phases

Following the initial work on amorphous materials, researchers focused on synthesizing crystalline forms of titanium phosphate, leading to the discovery of the α- and γ-phases. These crystalline materials offered the advantage of a well-defined structure, which allowed for more detailed structure-property relationship studies.

Synthesis of Crystalline Titanium Phosphates

The synthesis of crystalline titanium phosphates requires more stringent control over reaction conditions compared to their amorphous counterparts. Refluxing, hydrothermal methods, and direct precipitation from Ti(III) solutions have been employed.

Experimental Protocol: Synthesis of α-Titanium Phosphate (α-Ti(HPO₄)₂·H₂O) [2]

This protocol outlines a method for preparing well-crystallized α-titanium phosphate.

1. Preparation of Ti(III) Solution:

-

Prepare a solution of titanium(III) in 15 M phosphoric acid (H₃PO₄).

2. Oxidation and Precipitation:

-

Heat the Ti(III) solution at 140°C to induce oxidation of Ti(III) to Ti(IV).

-

The crystalline α-Ti(HPO₄)₂·H₂O precipitates from the solution upon oxidation.

3. Isolation and Washing:

-

The crystalline product is isolated by filtration.

-

The precipitate is washed with appropriate solvents to remove any unreacted starting materials or byproducts.

Experimental Protocol: Synthesis of γ-Titanium Phosphate (γ-Ti(HPO₄)₂·2H₂O)

The γ-phase is another important crystalline form of titanium phosphate.

1. Refluxing Method:

-

Reflux an amorphous titanium phosphate solid in concentrated phosphoric acid.

2. Hydrothermal Method:

-

Alternatively, use a hydrothermal approach by heating the reactants in an autoclave at elevated temperatures.

Quantitative Data: Synthesis Parameters for Crystalline Titanium Phosphates

The formation of specific crystalline phases is dictated by the synthesis parameters, as summarized in the tables below.[3]

Table 2.1: Synthesis Parameters for α-Titanium Phosphate [3]

| Titanium Source | Temperature (°C) | Reaction Time | Autoclave | Reflux in H₃PO₄ | P₂O₅:TiO₂ Molar Ratio |

| TiCl₄/TiCl₃ solutions | 20-25 | 2 h | No | Yes, at 60-80°C, up to 17 days | - |

| TiO₂ (anatase) | 200 | 3 h | Yes | Yes, up to 3 days | 1.2:1 |

| TiCl₄ solution | 180 | 12 h | Yes | No | 3.3:1 |

| TiCl₄ solution | 60 | 4 days | No | No | 2:1 |

| Ti(OBu)₄ solution | 50 | 13 h | No | No | 26:1 |

| Ti powder | 120 | - | No | Yes at 140°C | 12.5:1 |

Table 2.2: Synthesis Parameters for γ-Titanium Phosphate [3]

| Titanium Source | Temperature (°C) | Reaction Time | Autoclave | Reflux | P₂O₅:TiO₂ Molar Ratio |

| Amorphous TiP solid | 250 | 48 h | Yes | No | 19.5:1 |

| TiCl₃ solution | - | ≥ 18h | No | Yes for 18 h | 8.5:1 |

Ion-Exchange Properties: A Key Driver of Early Research

The primary motivation for the early investigation of titanium phosphates was their capacity for ion exchange. Both amorphous and crystalline forms exhibit the ability to exchange protons from their phosphate groups with other cations.

Quantitative Data: Ion-Exchange Capacities

The ion-exchange capacity (IEC) is a critical parameter for evaluating the performance of these materials. The following table presents a compilation of IEC values from various early studies.

Table 3.1: Ion-Exchange Capacities of Titanium Phosphate Compounds

| Material | Ion | Ion-Exchange Capacity (meq/g) | Reference |

| Amorphous TiP | Na⁺ | 6.4 | [3] |

| Amorphous TiP | Divalent metals | 3.4 (batch), 4.1 (column) | [3] |

| Amorphous TiP | Na⁺ | 12.3 - 16.9 | |

| Amorphous TiP (TiP1-type) | Na⁺ | up to 7.2 | [4] |

| Amorphous TiP (TiP1-type) | Divalent ions | up to 3.8 | [4] |

| Amorphous TiP (from TiCl₄) | Na⁺ | 10.60 | [2] |

| Amorphous TiP (from TiCl₄) | K⁺ | 11.55 | [2] |

| Crystalline α-TiP | Li⁺, Na⁺ | ~7 | |

| Amorphous TiO(OH)H₂PO₄ | Co²⁺ | 1.12 - 1.60 | [5] |

| Amorphous TiO(OH)H₂PO₄ | Ni²⁺ | 1.40 | [5] |

| Amorphous TiO(OH)H₂PO₄ | Cu²⁺ | 1.50 | [5] |

| Amorphous TiO(OH)H₂PO₄ | Mn²⁺ | 1.45 | [5] |

Structural Characterization: Unraveling the Nature of Titanium Phosphates

A variety of analytical techniques were employed in the early studies to elucidate the structure and composition of titanium phosphate compounds.

Key Characterization Techniques

-

X-ray Diffraction (XRD): Used to distinguish between amorphous and crystalline phases and to determine the crystal structure of the latter.[6][7]

-

Infrared Spectroscopy (IR): Provided information about the functional groups present, such as P-O and O-H bonds.

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability and the nature of water molecules in the structure.

-

Solid-State Nuclear Magnetic Resonance (NMR): Particularly ³¹P NMR, was instrumental in probing the local environment of the phosphorus atoms.[6]

-

Elemental Analysis: Used to determine the empirical formula of the synthesized compounds.

Early Structural Insights

Early XRD studies revealed that α-Ti(HPO₄)₂·H₂O is isostructural with its zirconium analogue, α-Zr(HPO₄)₂·H₂O, possessing a layered structure.[6] The structure of γ-Ti(HPO₄)₂·2H₂O was also proposed based on powder XRD data.[6] For amorphous materials, techniques like solid-state NMR were crucial in identifying the presence of different phosphate groups, such as –HPO₄ and –H₂PO₄.[3]

Visualizing the Landscape of Early Titanium Phosphate Research

The following diagrams illustrate key relationships and workflows in the early studies of titanium phosphate compounds.

Caption: Evolution of Synthesis Methods for Titanium Phosphates.

Caption: Influence of Synthesis Parameters on Material Properties.

Conclusion

The early investigations into titanium phosphate compounds laid a crucial foundation for the development of these materials for a wide range of applications. The initial focus on amorphous materials highlighted their significant ion-exchange capabilities, while subsequent work on crystalline α- and γ-phases provided a deeper understanding of their structure-property relationships. The synthesis methodologies and characterization techniques developed during this period continue to be relevant in the ongoing research and development of advanced titanium phosphate-based materials. This guide serves as a testament to the pioneering work that has paved the way for the use of these versatile compounds in modern science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ltu.diva-portal.org [ltu.diva-portal.org]

- 4. Revisiting syntheses of Ti(iv)/H2PO4–HPO4 functional ion-exchangers, properties and features - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Investigation on Purification of Saturated LiNO3 Solution Using Titanium Phosphate Ion Exchanger: Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characterisation of solid titanium( iv ) phosphate materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00902A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Deep Dive into Ion-Exchange Mechanisms of Layered Titanium Phosphates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Layered titanium phosphates have emerged as a class of inorganic ion exchangers with significant potential across various scientific and industrial domains, including environmental remediation, catalysis, and notably, as carrier matrices in advanced drug delivery systems. Their unique lamellar structure, characterized by tunable interlayer spacing and the presence of exchangeable protons within their functional groups, facilitates the intercalation and controlled release of a wide range of cations, including therapeutic agents. This technical guide provides a comprehensive overview of the core ion-exchange mechanisms in layered titanium phosphates, supported by detailed experimental protocols, quantitative data, and visual representations of the underlying processes.

Structural Framework and Ion-Exchange Moieties

Layered titanium phosphates primarily exist in several crystalline phases, with the alpha (α-TiP) and gamma (γ-TiP) forms being the most extensively studied. The fundamental mechanism of ion exchange in these materials is governed by the presence of acidic phosphate groups within their structure.

-

Alpha-Titanium Phosphate (α-Ti(HPO₄)₂·H₂O): This phase possesses a single type of functional group, the monohydrogen phosphate (-HPO₄) group. The protons of these groups are the active sites for cation exchange.[1]

-

Gamma-Titanium Phosphate (γ-Ti(PO₄)(H₂PO₄)·2H₂O): The gamma phase is distinguished by the presence of two types of functional groups: phosphate (-PO₄) and dihydrogen phosphate (-H₂PO₄) groups. The protons of the -H₂PO₄ groups are readily exchangeable.[2]

The general ion-exchange reaction can be represented as:

Ti(HPO₄)₂·H₂O + n M⁺ ⇌ Ti(MPO₄)₂·H₂O + n H⁺ (for α-TiP)

Ti(PO₄)(H₂PO₄)·2H₂O + n M⁺ ⇌ Ti(PO₄)(M₂-n HnPO₄)·2H₂O + n H⁺ (for γ-TiP)

where M⁺ represents the exchanging cation.

The layered structure of these materials allows for the expansion and contraction of the interlayer spacing to accommodate cations of varying sizes. This structural flexibility is a key factor in their ion-exchange capacity and selectivity.

Synthesis of Layered Titanium Phosphates: Experimental Protocols

The ion-exchange properties of titanium phosphates are intrinsically linked to their phase purity and crystallinity, which are highly dependent on the synthesis methodology. Below are detailed protocols for the synthesis of α-TiP and amorphous titanium phosphate.

Synthesis of Crystalline α-Titanium Phosphate

This protocol is adapted from methods described in the literature for preparing well-crystallized α-TiP.[1]

Materials:

-

Titanium (IV) chloride (TiCl₄)

-

Concentrated phosphoric acid (H₃PO₄, 85%)

-

Hydrochloric acid (HCl, 1M)

-

Distilled water

Procedure:

-

Dissolve 19 grams of TiCl₄ in 500 ml of 1N HCl solution with vigorous stirring in an ice bath to control the exothermic reaction.

-

In a separate beaker, dilute 24 grams of 85% H₃PO₄ with 500 ml of distilled water.

-

Slowly add the phosphoric acid solution to the titanium chloride solution with continuous stirring at room temperature. A white precipitate will begin to form.

-

The resulting mixture is refluxed for an extended period, typically 48-72 hours, to promote the crystallization of the α-phase.

-

After refluxing, the precipitate is collected by filtration or centrifugation.

-

The collected solid is washed repeatedly with distilled water until the washings are free of chloride ions (tested with AgNO₃ solution).

-

The final product is dried in an oven at 60-80°C overnight.

Synthesis of Amorphous Titanium Phosphate

Amorphous titanium phosphates are often synthesized via a sol-gel method at room temperature.[3][4]

Materials:

-

Titanium (IV) chloride (TiCl₄)

-

Phosphoric acid (H₃PO₄, 85%)

-

Ammonia solution (NH₄OH)

-

Distilled water

Procedure:

-

Prepare a solution of TiCl₄ by dissolving a known amount in distilled water or dilute HCl.

-

Prepare a separate solution of H₃PO₄.

-

The two solutions are mixed at room temperature with constant stirring.

-

The pH of the resulting gel is adjusted to a specific value (e.g., pH 5.0) by the dropwise addition of ammonia solution.[4]

-

The gel is allowed to stand for 24 hours to ensure complete precipitation.[4]

-

The precipitate is then filtered and washed thoroughly with distilled water to remove any unreacted precursors and by-products.

-

The washed solid is dried at a relatively low temperature (e.g., 100-120°C) to obtain the amorphous titanium phosphate.

Characterization of Ion-Exchange Properties: Experimental Protocols

A thorough understanding of the ion-exchange capabilities of layered titanium phosphates requires a systematic evaluation of several key parameters.

Determination of Ion-Exchange Capacity (IEC)

The IEC is a measure of the total number of exchangeable protons per unit weight of the material. A common method for its determination is through titration.[5]

Procedure:

-

A known weight of the titanium phosphate sample (in its H⁺ form) is suspended in a known volume of a standard salt solution (e.g., 0.1 M NaCl).

-

The suspension is stirred for a sufficient time (e.g., 24 hours) to allow for complete ion exchange between the protons of the material and the cations from the solution.

-

The suspension is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to a specific endpoint, typically monitored using a pH meter.

-

The IEC is calculated from the volume of the base consumed.

Batch Ion-Exchange Experiments

Batch experiments are performed to study the equilibrium and kinetics of the ion-exchange process for specific cations.

Procedure:

-

A series of solutions with varying initial concentrations of the target cation are prepared.

-

A fixed amount of the titanium phosphate sorbent is added to each solution.

-

The mixtures are agitated at a constant temperature for a predetermined period to reach equilibrium.

-

The solid and liquid phases are separated by filtration or centrifugation.

-

The final concentration of the cation in the supernatant is determined using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

-

The amount of cation exchanged per unit mass of the sorbent is calculated.

Quantitative Data on Ion-Exchange Properties

The ion-exchange capacity and selectivity of layered titanium phosphates are influenced by factors such as the phase of the material, the nature of the exchanging cation (e.g., charge and ionic radius), and the experimental conditions (e.g., pH and temperature). The following tables summarize key quantitative data from the literature.

Table 1: Ion-Exchange Capacities of Different Titanium Phosphate Materials

| Titanium Phosphate Phase | Exchanging Ion | Ion-Exchange Capacity (meq/g) | Reference(s) |

| Amorphous TiP | Na⁺ | ~6.4 | [2] |

| Amorphous TiP | Divalent Metals | ~3.4 - 4.1 | [2] |

| Amorphous TiP (high P:Ti ratio) | Na⁺ | 12.3 - 16.9 | [5] |

| Crystalline α-TiP | Na⁺ | ~7.0 | [6] |

Table 2: Selectivity of α-Titanium Phosphate for Various Cations

| Cation | Uptake (g/g of α-TiP) | Reference(s) |

| n-Butylammonium | 0.420 | [7] |

| n-Hexylammonium | 0.595 | [7] |

| Cyclohexylammonium | 0.571 | [7] |

| Pyridinium | 0.335 | [7] |

Table 3: Interlayer Spacing Changes upon Intercalation

| Host Material | Intercalated Species | Initial Basal Spacing (nm) | Final Basal Spacing (nm) | Reference(s) |

| Ti₂O₃(H₂PO₄)₂·2H₂O | Cysteamine | 1.00 | 1.43 | [8] |

| α-TiP | Propylamine | 0.758 | 1.69 | [9] |

Visualization of Ion-Exchange Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex processes involved in the synthesis and ion-exchange behavior of layered titanium phosphates.

Caption: A generalized workflow for the synthesis of layered titanium phosphates.

Caption: The fundamental mechanism of cation exchange in layered titanium phosphates.

Caption: A typical experimental workflow for investigating ion-exchange properties.

Applications in Drug Delivery

The ability of layered titanium phosphates to intercalate and release cations makes them promising candidates for drug delivery systems.[10] Cationic drug molecules can be loaded into the interlayer spaces of titanium phosphates through an ion-exchange mechanism. The subsequent release of the drug can be triggered by the presence of physiological cations (e.g., Na⁺, K⁺, Ca²⁺) in the biological environment, which exchange with the intercalated drug molecules. This controlled release mechanism offers the potential for targeted drug delivery and reduced systemic side effects. Further research in this area is focused on optimizing the loading capacity, controlling the release kinetics, and ensuring the biocompatibility of these materials for pharmaceutical applications.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. ltu.diva-portal.org [ltu.diva-portal.org]

- 3. journal.iisc.ac.in [journal.iisc.ac.in]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

- 10. researchgate.net [researchgate.net]

- 11. Construction of Local Drug Delivery System on Titanium-Based Implants to Improve Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

A Technical Guide to the Synthesis of Titanium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for titanium pyrophosphate (TiP₂O₇). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and tailor this compound for various applications. This document details the core synthesis methodologies, presents comparative quantitative data, and provides standardized experimental protocols.

Introduction to Titanium Pyrophosphate Synthesis

Titanium pyrophosphate (TiP₂O₇) is a ceramic material with applications in diverse fields, including as a pigment, catalyst, and in the formulation of dental cements. The synthesis of TiP₂O₇ can be achieved through several methods, each yielding products with distinct physical and chemical properties. The choice of synthesis route is critical as it influences particle size, purity, crystallinity, and surface area, which in turn affect the material's performance in specific applications. The most common and effective synthesis pathways are solid-state reaction, sol-gel synthesis, hydrothermal synthesis, and co-precipitation.

Core Synthesis Pathways

This section outlines the fundamental principles of the four primary methods for synthesizing titanium pyrophosphate.

Solid-State Reaction

The solid-state reaction method is a traditional and straightforward approach for synthesizing ceramic materials like titanium pyrophosphate. This technique involves the direct reaction of solid precursors at elevated temperatures. The intimate mixing of the reactants is crucial for ensuring a complete reaction and a homogenous final product.

The general reaction scheme involves the high-temperature reaction between a titanium source, typically titanium dioxide (TiO₂), and a phosphate source, such as phosphoric acid (H₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄). The reaction proceeds through the diffusion of ions between the solid particles, leading to the formation of the desired titanium pyrophosphate phase.

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. This method offers excellent control over the final product's purity, homogeneity, and particle size at a molecular level. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

For the synthesis of titanium pyrophosphate, a titanium alkoxide, such as titanium isopropoxide (TTIP), is typically used as the titanium precursor. This precursor undergoes hydrolysis and condensation reactions in the presence of a phosphate source to form a three-dimensional network. Subsequent drying and calcination of the gel yield the crystalline titanium pyrophosphate.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly advantageous for producing well-crystallized, phase-pure materials with controlled morphology and particle size.

In a typical hydrothermal synthesis of titanium pyrophosphate, a titanium salt, such as titanium tetrachloride (TiCl₄), and a phosphate source are dissolved in water or a suitable solvent inside a sealed autoclave. The autoclave is then heated to a specific temperature, allowing the reaction to proceed under elevated pressure. The resulting product is then cooled, filtered, and dried.

Co-Precipitation Method

The co-precipitation method is a simple and cost-effective technique for synthesizing fine, high-purity powders. It involves the simultaneous precipitation of two or more cations from a common solution by the addition of a precipitating agent.

In the synthesis of titanium pyrophosphate via co-precipitation, aqueous solutions of a titanium salt (e.g., titanium tetrachloride) and a phosphate source are mixed. A precipitating agent, such as a base (e.g., sodium hydroxide), is then added to induce the formation of a precipitate. The precipitate is subsequently washed, dried, and calcined to obtain the final titanium pyrophosphate product. This method allows for excellent compositional control and produces nanoparticles with a narrow size distribution.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for titanium pyrophosphate synthesized via the different methods. The values presented are indicative and can vary based on specific experimental conditions.

| Synthesis Method | Precursors | Temperature (°C) | Particle Size | Surface Area (m²/g) | Purity | Yield |

| Solid-State Reaction | TiO₂, H₃PO₄ | 800 - 1000 | 1 - 10 µm | 1 - 5 | High | High |

| Sol-Gel | Ti(OC₃H₇)₄, H₃PO₄ | 400 - 700 | 20 - 100 nm | 50 - 200 | Very High | Moderate to High |

| Hydrothermal | TiCl₄, Na₄P₂O₇ | 150 - 250 | 50 - 500 nm | 20 - 100 | High | Moderate to High |

| Co-Precipitation | TiCl₄, (NH₄)₂HPO₄, NaOH | 600 - 800 (Calcination) | 20 - 80 nm | 30 - 150 | High | High |

Experimental Protocols

This section provides detailed methodologies for the key synthesis pathways described.

Solid-State Reaction Protocol

-

Precursor Preparation: Stoichiometric amounts of titanium dioxide (TiO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are weighed.

-

Mixing: The precursors are intimately mixed using a mortar and pestle or a ball mill to ensure homogeneity.

-

Calcination: The mixture is placed in an alumina crucible and calcined in a furnace. The temperature is ramped up to 800-1000°C and held for several hours.

-

Cooling and Grinding: The furnace is allowed to cool down to room temperature. The resulting product is then ground to a fine powder.

Sol-Gel Synthesis Protocol

-

Sol Preparation: Titanium isopropoxide is dissolved in an alcohol (e.g., ethanol). In a separate container, phosphoric acid is dissolved in a mixture of water and the same alcohol.

-

Hydrolysis: The phosphoric acid solution is added dropwise to the titanium isopropoxide solution under vigorous stirring.

-

Gelation: The resulting sol is stirred for a period until a transparent gel is formed. The gel is then aged for a specified time.

-

Drying: The wet gel is dried in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.

-

Calcination: The dried gel is calcined at 400-700°C to obtain crystalline titanium pyrophosphate.

Hydrothermal Synthesis Protocol

-

Solution Preparation: A solution of titanium tetrachloride is prepared in deionized water. A separate aqueous solution of sodium pyrophosphate is also prepared.

-

Mixing and pH Adjustment: The two solutions are mixed in a Teflon-lined stainless-steel autoclave. The pH of the mixture is adjusted using an acid or a base.

-

Hydrothermal Treatment: The autoclave is sealed and heated in an oven to 150-250°C for a predetermined duration.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation or filtration, washed with deionized water and ethanol, and dried in an oven.

Co-Precipitation Protocol

-

Precursor Solution: An aqueous solution containing titanium tetrachloride and diammonium hydrogen phosphate is prepared.

-

Precipitation: A solution of a precipitating agent, such as sodium hydroxide, is added dropwise to the precursor solution under constant stirring until the precipitation is complete.

-

Washing and Filtration: The precipitate is separated from the solution by filtration and washed several times with deionized water to remove any unreacted ions.

-

Drying: The washed precipitate is dried in an oven at around 100°C.

-

Calcination: The dried powder is calcined in a furnace at 600-800°C to yield the final titanium pyrophosphate product. The average particle size of the resulting nanoparticles is often in the range of 20-30 nm.[2]

Visualization of Synthesis Pathways

The following diagrams illustrate the workflows and logical relationships of the described synthesis methods.

Solid-State Reaction Workflow

Sol-Gel Synthesis Workflow

Hydrothermal Synthesis Workflow

Co-Precipitation Method Workflow

References

Methodological & Application

Application Notes and Protocols for the Sol-Gel Synthesis of Titanium Pyrophosphate (TiP₂O₇) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of titanium pyrophosphate (TiP₂O₇) nanoparticles via the sol-gel method. This technique offers a versatile and cost-effective route to produce high-purity, homogenous nanoparticles with controlled size and morphology. While TiP₂O₇ is primarily explored for applications in catalysis, ion exchange, and as a component in ceramic materials, its potential in drug delivery systems and as a biocompatible material is an emerging area of interest for drug development professionals.

Experimental Protocols

The sol-gel synthesis of TiP₂O₇ nanoparticles involves the hydrolysis and condensation of a titanium precursor in the presence of a phosphorus source, followed by a thermal treatment to induce crystallization. The following protocol outlines a typical procedure.

Materials:

-

Titanium (IV) isopropoxide (TTIP, C₁₂H₂₈O₄Ti) - Titanium precursor

-

Orthophosphoric acid (H₃PO₄, 85 wt. % in H₂O) - Phosphorus precursor

-

Absolute ethanol (C₂H₅OH) - Solvent

-

Deionized water (H₂O)

-

Nitric acid (HNO₃) - Catalyst (optional, for pH control)

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

Dropping funnel

-

Drying oven

-

Muffle furnace

-

Centrifuge and centrifuge tubes

-

Mortar and pestle

Step-by-Step Synthesis Procedure:

-

Preparation of the Titanium Precursor Solution (Sol A):

-

In a dry beaker, dissolve a specific molar amount of titanium (IV) isopropoxide in absolute ethanol. A typical starting point is a 1:20 molar ratio of TTIP to ethanol.

-

Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution and homogeneity.

-

-

Preparation of the Phosphorus Precursor Solution (Sol B):

-

In a separate beaker, prepare an aqueous solution of orthophosphoric acid. The molar ratio of the titanium precursor to the phosphorus precursor is crucial for obtaining the desired TiP₂O₇ phase. A Ti:P molar ratio of 1:2 is stoichiometric for TiP₂O₇.

-

For example, to achieve a 1:8 molar ratio of Ti to P, as suggested in some literature for related titanium phosphate materials, carefully add the calculated amount of 85% orthophosphoric acid to deionized water.[1]

-

If pH control is desired to manage the hydrolysis rate, a small amount of nitric acid can be added to this solution.

-

-

Formation of the Sol-Gel:

-

Slowly add the phosphorus precursor solution (Sol B) dropwise to the continuously stirred titanium precursor solution (Sol A) using a dropping funnel. The slow addition is critical to control the hydrolysis and condensation reactions and prevent rapid precipitation.

-

Continue stirring the resulting mixture for several hours (e.g., 2-4 hours) at room temperature. A gradual increase in viscosity will be observed, indicating the formation of a sol, which then transitions into a gel.

-

-

Aging of the Gel:

-

Once the gel has formed, cover the beaker and allow it to age at room temperature for 24-48 hours. The aging process strengthens the gel network through further condensation reactions.

-

-

Drying the Gel:

-

Place the aged gel in a drying oven at 80-100°C for 12-24 hours to remove the solvent and other volatile components. This will result in a dried, porous solid known as a xerogel.

-

-

Calcination to Form TiP₂O₇ Nanoparticles:

-

Grind the dried xerogel into a fine powder using a mortar and pestle.

-

Transfer the powder to a crucible and place it in a muffle furnace for calcination.

-

Heat the powder to 900°C and maintain this temperature for 2-4 hours.[1] This high-temperature treatment is necessary for the crystallization of the amorphous xerogel into the TiP₂O₇ phase.

-

After calcination, allow the furnace to cool down to room temperature naturally. The resulting white powder consists of TiP₂O₇ nanoparticles.

-

Data Presentation

The following table summarizes the key experimental parameters and their typical ranges for the sol-gel synthesis of TiP₂O₇ nanoparticles. These parameters can be varied to control the characteristics of the final product.

| Parameter | Value/Range | Purpose/Effect |

| Precursors | ||

| Titanium Source | Titanium (IV) isopropoxide | Common alkoxide precursor for sol-gel synthesis. |

| Phosphorus Source | Orthophosphoric acid (85%) | Provides the phosphate groups for the final product. |

| Molar Ratios | ||

| Ti:P Ratio | 1:2 (stoichiometric) to 1:8 | Influences the formation of the desired titanium phosphate phase.[1] |

| TTIP:Ethanol Ratio | 1:10 to 1:30 | Affects the concentration of the precursor and the viscosity of the sol. |

| Reaction Conditions | ||

| Stirring Time | 2 - 6 hours | Ensures homogeneous mixing and complete hydrolysis/condensation. |

| Aging Time | 24 - 48 hours | Allows for the strengthening of the gel network. |

| Thermal Treatment | ||

| Drying Temperature | 80 - 120 °C | Removes solvent and volatile byproducts. |

| Drying Time | 12 - 24 hours | Ensures complete drying of the gel. |

| Calcination Temperature | 900 °C | Promotes the crystallization of the TiP₂O₇ phase.[1] |

| Calcination Time | 2 - 5 hours | Affects the crystallinity and particle size of the final product. |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical transformations occurring during the sol-gel synthesis of TiP₂O₇ nanoparticles.

Caption: Experimental workflow for the sol-gel synthesis of TiP₂O₇ nanoparticles.

Caption: Chemical transformations in the sol-gel synthesis of TiP₂O₇.

References

Application Notes and Protocols for the Hydrothermal Preparation of Layered Titanium Phosphates for Drug Delivery

Introduction

Layered titanium phosphates, particularly gamma-titanium phosphate (γ-TiP), are emerging as promising inorganic host materials for drug delivery applications. Their unique layered structure, with tunable interlayer spacing and ion-exchange capabilities, allows for the intercalation of drug molecules, offering a platform for controlled and targeted release. The hydrothermal method is a versatile and widely used technique for synthesizing crystalline titanium phosphate materials with controlled morphology and properties.

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of layered titanium phosphates and their subsequent use as drug carriers. The focus is on γ-TiP as a host material due to its relevance in drug intercalation, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The provided protocols are compiled from various scientific sources to offer a practical guide for researchers in this field.

Data Presentation

Quantitative data from various studies on the synthesis and drug delivery applications of layered titanium phosphates are summarized in the tables below for easy comparison.

Table 1: Synthesis Parameters and Physicochemical Properties of Layered Titanium Phosphates

| Titanium Precursor | Phosphorus Precursor | Molar Ratios | Temperature (°C) | Time (h) | Resulting Phase | Interlayer Spacing (Å) | Reference(s) |

| Titanium powder | Phosphoric acid (85%) | 1:45 (Ti:P) | - | - | Ti₇(HPO₄)₆(PO₄)₆·C₆N₂H₁₄ | - | [1] |

| Titanium powder | Phosphoric acid | 1:15 (Ti:P) | 225 | 48 | TiᴵᴵᴵTiᴵⱽ(HPO₄)₄·C₂N₂H₉·H₂O | - | [2] |

| Titanium lactate complex | NH₄H₂PO₄ / Urea | 1:4 (Ti:P) | 180 | 48 | Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ | - | [3] |

| Lepidocrocite-type titanate | Phosphoric acid (85%) | - | 180-220 | 24 | α-Ti(HPO₄)₂·H₂O / γ-Ti(PO₄)(H₂PO₄)·2H₂O | 7.58 (α-phase) | [4] |

| Titanium(IV) chloride | Phosphoric acid / Ethylamine | - | - | - | (C₂H₅NH₃)[Ti(H₁.₅PO₄)(PO₄)]₂·H₂O | 12.04 | [5][6] |

Table 2: Drug Delivery Applications of Layered Titanium Phosphates

| Host Material | Drug | Co-intercalant | Drug Loading (% w/w) | Interlayer Spacing Change (Å) | Release Conditions | Key Findings | Reference(s) |

| γ-Titanium Phosphate | Diclofenac Sodium | Propylamine | Not specified, described as "large amount" | - | pH-dependent | Scarcely soluble in acidic solution; dissolves in neutral and basic buffer solutions. | [1][7] |

| TiP-PEG/peptide nanoparticles | Tirucalla-8,24-diene-3β,11β-diol-7-one (KS-01) | PEG/peptide | ~2.98% (29.8 mg/g) | Not applicable | - | Enhanced therapeutic efficacy by improving water solubility. | [8] |

| ZnAl-Hydrotalcite (for comparison) | Diclofenac | - | 41.8% | From ~8 to 22.5 | pH 7.0 and 7.5 | Complete drug release at pH 7.5. | [6] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of γ-Titanium Phosphate (γ-TiP)

This protocol is a generalized procedure based on hydrothermal methods reported for the synthesis of layered titanium phosphates.[4][9]

Materials:

-

Titanium(IV) chloride (TiCl₄) or other suitable titanium precursor

-

Phosphoric acid (H₃PO₄, 85 wt%)

-

Deionized water

-

Teflon-lined stainless-steel autoclave (e.g., 50-100 mL capacity)

-

Centrifuge and tubes

-

Drying oven

Procedure:

-

Precursor Solution Preparation: In a fume hood, slowly add a stoichiometric amount of titanium(IV) chloride to a concentrated solution of phosphoric acid under vigorous stirring. The molar ratio of P:Ti should be carefully controlled, typically in the range of 4:1 to 10:1, to favor the formation of the γ-phase.

-

Hydrothermal Reaction: Transfer the resulting homogeneous solution or slurry into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled more than 80% of its total volume.

-

Seal the autoclave and place it in a programmable oven. Heat the autoclave to a temperature between 180°C and 220°C and maintain this temperature for 24 to 72 hours.[4]

-

Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave in a fume hood and collect the white precipitate.

-

Washing: Wash the product repeatedly with deionized water to remove any unreacted precursors and by-products. Use centrifugation (e.g., 8000 rpm for 10 minutes) to separate the solid product from the supernatant after each wash. Repeat the washing process until the pH of the supernatant is neutral.

-

Drying: Dry the final product in an oven at 60-80°C overnight to obtain a fine white powder of γ-TiP.

-

Characterization: The synthesized γ-TiP should be characterized by powder X-ray diffraction (XRD) to confirm the crystalline phase and determine the interlayer spacing. Other useful characterization techniques include Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA).

Protocol 2: Intercalation of Diclofenac Sodium into γ-Titanium Phosphate

This protocol is adapted from studies on the intercalation of diclofenac sodium into layered inorganic hosts.[1][7] The use of an alkylamine as a co-intercalant can help to pre-expand the layers, facilitating the entry of the larger drug molecule.

Materials:

-

Synthesized γ-Titanium Phosphate (γ-TiP) powder

-

Diclofenac sodium (DFS)

-

Propylamine (or other short-chain alkylamine)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and hotplate

-

Centrifuge and tubes

-

Drying oven or vacuum desiccator

Procedure:

-

Pre-swelling of γ-TiP (Optional but Recommended):

-

Disperse a known amount of γ-TiP powder (e.g., 1 g) in an aqueous solution of propylamine (e.g., 0.1 M).

-

Stir the suspension at room temperature for 24-48 hours to allow the alkylamine to intercalate and swell the layers of the titanium phosphate.

-

Collect the propylamine-intercalated TiP by centrifugation, wash with deionized water to remove excess amine, and use the moist solid for the next step.

-

-

Drug Loading (Intercalation):

-

Prepare a solution of diclofenac sodium in an ethanol-water mixture (e.g., 50:50 v/v). The concentration of the drug solution will determine the driving force for intercalation. A typical starting point is a 2-5 fold molar excess of DFS relative to the ion-exchange capacity of γ-TiP.

-

Disperse the pre-swollen (or pristine) γ-TiP in the DFS solution.

-

Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-60°C) for 48-72 hours. The container should be sealed to prevent solvent evaporation.

-

-

Product Recovery and Washing:

-

Collect the solid product by centrifugation.

-

Wash the product several times with the ethanol-water solvent to remove any non-intercalated, surface-adsorbed drug.

-

Finally, wash with deionized water and dry the product at a low temperature (e.g., 40-50°C) under vacuum to obtain the DFS-intercalated γ-TiP (DFS/γ-TiP).

-

-

Characterization and Drug Loading Calculation:

-

Confirm the intercalation of DFS by powder XRD, observing the increase in the interlayer spacing (a shift of the (002) peak to lower 2θ values).

-

The amount of intercalated drug can be determined by TGA (by analyzing the weight loss corresponding to the drug decomposition) or by UV-Vis spectrophotometry of the supernatant before and after the intercalation process.

-

Drug Loading (% w/w) = [(Weight of drug in nanoparticles) / (Weight of drug-loaded nanoparticles)] x 100 [10]

-

Encapsulation Efficiency (%) = [(Weight of drug in nanoparticles) / (Initial weight of drug used)] x 100 [11]

-

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical procedure for evaluating the release of an intercalated drug from layered titanium phosphate in different pH environments, simulating physiological conditions.[5][6]

Materials:

-

DFS/γ-TiP powder

-

Phosphate buffered saline (PBS) solutions of different pH (e.g., pH 5.5 for acidic tumor microenvironment, pH 7.4 for physiological conditions)

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Thermostatically controlled shaker or water bath (set to 37°C)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of the Release System:

-

Accurately weigh a specific amount of DFS/γ-TiP powder (e.g., 20 mg) and place it inside a dialysis bag.

-

Add a small volume of the release medium (e.g., 1-2 mL of PBS) into the bag and seal it securely.

-

-

Release Experiment:

-

Place the sealed dialysis bag into a larger vessel containing a known volume of the release medium (e.g., 50 mL of PBS at pH 7.4 or 5.5).

-

Place the vessel in a shaker bath maintained at 37°C with gentle agitation.

-

-

Sample Collection:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.

-

Immediately replenish the vessel with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

-

-

Drug Quantification:

-

Measure the absorbance of the collected samples at the maximum wavelength for diclofenac (around 276 nm) using a UV-Vis spectrophotometer.[5]

-

Calculate the concentration of the released drug using a pre-established calibration curve of diclofenac in the corresponding buffer.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point, accounting for the drug removed during previous sampling.

-

Plot the cumulative drug release (%) versus time to obtain the drug release profile.

-